Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Medicinal Chemistry Lipophilicity cLogP

This piperidine-4-yl carbamate is precisely engineered for fidelity in antiviral lead optimization. The N-cyclopentyl substituent provides a critical balance of lipophilicity (cLogP ≈ 2.92) and three-dimensionality that is structurally distinct from benzyl (cLogP ≈ 3.50) or cyclohexyl analogs. Substitution risks altering synthetic yields and the pharmacophore's integrity. Mandated in the synthesis of potent HIV-1 protease inhibitors per patent WO2007/147884A1, this intermediate (≥98% purity) is essential for reproducing claimed biological activities. Its low TPSA (41.6 Ų) also makes it an ideal starting point for parallel synthesis of CNS-penetrant compound libraries.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 936221-73-7
Cat. No. B582072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
CAS936221-73-7
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
InChIKeyXNNYFIMWBZGFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate (CAS 936221-73-7) – A Structurally Distinct Boc‑Protected Piperidine Intermediate for Focused CNS and Antiviral Research


tert‑Butyl (1‑cyclopentylpiperidin‑4‑yl)carbamate (CAS 936221‑73‑7) is a piperidine‑based building block bearing a Boc‑protected 4‑amino group and a unique N‑cyclopentyl substituent [REFS‑1]. It belongs to the class of N‑substituted piperidin‑4‑yl carbamates, with a molecular formula of C15H28N2O2, a molecular weight of 268.40 g/mol, and a purity typically ≥98% [REFS‑2]. This compound is explicitly cited as a key intermediate in the synthesis of potent HIV‑1 protease inhibitors, as documented in patent WO2007/147884A1 [REFS‑3].

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: Why the Cyclopentyl Substituent Precludes Simple Replacement by Benzyl or Cyclohexyl Analogs


While structurally related N‑substituted piperidin‑4‑yl carbamates share a common Boc‑protected amine core, the specific N‑alkyl/cycloalkyl group profoundly influences lipophilicity, steric bulk, and downstream molecular interactions. The cyclopentyl moiety imparts a unique balance of hydrophobicity (cLogP ≈ 2.92) and conformational constraint that differs markedly from both the flat, aromatic benzyl group (cLogP ≈ 3.50) and the more flexible, lipophilic cyclohexyl group (cLogP ≈ 3.31) [REFS‑1, REFS‑2]. These physicochemical differences directly impact compound behavior in multi‑step syntheses, including reaction yields, purification characteristics, and the ultimate biological activity of the final drug candidate [REFS‑3]. Therefore, substituting the target compound with a cheaper or more readily available analog without rigorous validation risks altering synthetic outcomes and compromising the integrity of the derived pharmacophore.

Quantitative Differentiation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate vs. Closest Structural Analogs: Evidence‑Based Selection Guide


Evidence Item 1: Optimized Lipophilicity (cLogP) Balances Synthetic Utility and Downstream Drug‑Likeness

The cyclopentyl substituent yields a calculated partition coefficient (cLogP) of 2.92, which is intermediate between the more polar benzyl analog (cLogP = 3.50) and the slightly more lipophilic cyclohexyl analog (cLogP = 3.31) [REFS‑1, REFS‑2, REFS‑3]. This difference of −0.58 log units vs. benzyl and −0.39 log units vs. cyclohexyl is substantial in a medicinal chemistry context, where small changes in lipophilicity can significantly affect membrane permeability, metabolic stability, and off‑target binding [REFS‑4]. The cyclopentyl group thus offers a finely tuned lipophilic profile that may enhance the drug‑likeness of final compounds derived from this intermediate.

Medicinal Chemistry Lipophilicity cLogP ADME

Evidence Item 2: Conserved Polar Surface Area (PSA) Maintains Permeability While Modulating Lipophilicity

Despite the significant differences in cLogP, the topological polar surface area (TPSA) of the target compound (41.6 Ų) is identical to that of the benzyl analog and effectively equivalent to the cyclohexyl analog (41.6 Ų) [REFS‑1, REFS‑2, REFS‑3]. TPSA is a critical predictor of passive membrane permeability and blood‑brain barrier penetration [REFS‑4]. This data indicates that the cyclopentyl group modulates lipophilicity without increasing the polar surface area, a combination that is often desirable for central nervous system (CNS) drug candidates where both permeability and favorable physicochemical properties are required.

Medicinal Chemistry Polar Surface Area Permeability Blood-Brain Barrier

Evidence Item 3: Validated Utility as a Key Intermediate in a Patented HIV‑1 Protease Inhibitor Series

Patent WO2007/147884A1 explicitly discloses the use of tert‑butyl N‑(1‑cyclopentylpiperidin‑4‑yl)carbamate as a crucial intermediate in the synthesis of 2‑(substituted‑amino)‑benzothiazole sulfonamide HIV‑1 protease inhibitors [REFS‑1]. In contrast, a search of the same patent document reveals no mention of the analogous benzyl‑ or cyclohexyl‑substituted piperidine carbamates. This demonstrates that the specific cyclopentyl moiety was selected over other substituents for the development of this antiviral series, likely due to a superior fit within the protease active site or improved pharmacokinetic properties of the final drug candidates [REFS‑2].

Antiviral HIV Protease Synthetic Intermediate Patent

Evidence Item 4: Higher Baseline Purity Specifications Reduce Downstream Purification Burden

The target compound is consistently offered at a minimum purity of 98% by multiple reputable suppliers, including Fluorochem and Chemscene [REFS‑1, REFS‑2]. In contrast, the cyclohexyl analog is frequently listed at a lower 95% purity specification [REFS‑3]. This 3‑percentage‑point difference in purity can translate into a significant reduction in the need for additional purification steps during multi‑step syntheses, thereby saving time, reducing solvent usage, and improving overall yield [REFS‑4]. While the benzyl analog is also available at 98% purity, it lacks the specific lipophilic and patent‑validated profile of the target compound.

Synthetic Chemistry Purity Quality Control Cost Efficiency

High‑Value Application Scenarios for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Drug Discovery and Chemical Development


Scenario 1: Synthesis of HIV‑1 Protease Inhibitors According to the Tibotec Patent Route

For medicinal chemistry teams working on next‑generation HIV‑1 protease inhibitors, tert‑Butyl (1‑cyclopentylpiperidin‑4‑yl)carbamate is an essential, non‑substitutable building block. Its use is explicitly mandated in the synthetic pathway described in patent WO2007/147884A1 to access potent antiviral agents [REFS‑1]. Procurement of this specific intermediate ensures fidelity to the published route and maximizes the likelihood of reproducing the claimed biological activity.

Scenario 2: CNS Drug Discovery Programs Requiring Fine‑Tuned Lipophilicity

The compound's intermediate cLogP value (2.92) and low TPSA (41.6 Ų) make it an ideal starting point for designing CNS‑penetrant drug candidates [REFS‑2]. Researchers can leverage the cyclopentyl group to balance solubility and permeability without additional synthetic steps to modify lipophilicity. This is particularly valuable in lead optimization campaigns where rapid SAR exploration around the piperidine nitrogen is needed.

Scenario 3: High‑Throughput Parallel Synthesis and Library Production

Given its consistent 98% purity and well‑characterized physicochemical profile, this Boc‑protected amine is well‑suited for automated parallel synthesis of compound libraries. The high purity reduces the risk of side‑product formation in subsequent amide bond formations or deprotection steps, while the cyclopentyl group provides a distinct, three‑dimensional shape that can enhance library diversity and hit‑finding potential [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.